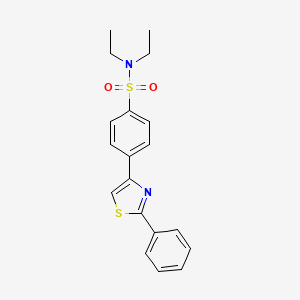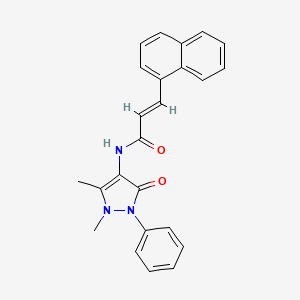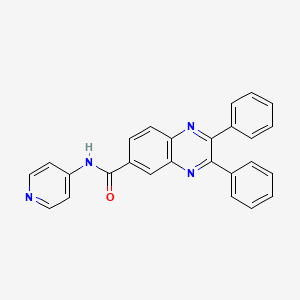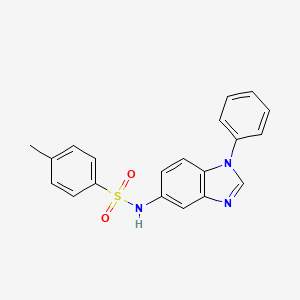![molecular formula C24H20IN3O6 B3437910 N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B3437910.png)
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide
Overview
Description
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrophenyl group, an iodoanilino group, and a benzamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the following steps:
Preparation of 4,5-dimethoxy-2-nitrobenzaldehyde: This can be achieved by nitration of 4,5-dimethoxybenzaldehyde using a mixture of nitric acid and sulfuric acid.
Synthesis of 4-iodoaniline: This can be synthesized by iodination of aniline using iodine and an oxidizing agent such as sodium nitrite.
Formation of the enone intermediate: The enone intermediate can be prepared by reacting 4,5-dimethoxy-2-nitrobenzaldehyde with 4-iodoaniline in the presence of a base such as potassium carbonate.
Coupling with benzamide: The final step involves coupling the enone intermediate with benzamide under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include thiols, amines, and alkoxides.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The iodoanilino group may enhance the compound’s binding affinity to its targets, while the benzamide moiety may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-bromoanilino)-3-oxoprop-1-en-2-yl]benzamide
- N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-chloroanilino)-3-oxoprop-1-en-2-yl]benzamide
- N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-fluoroanilino)-3-oxoprop-1-en-2-yl]benzamide
Uniqueness
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide is unique due to the presence of the iodoanilino group, which may confer distinct chemical and biological properties compared to its bromo, chloro, and fluoro analogs. The iodo group can enhance the compound’s reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(E)-1-(4,5-dimethoxy-2-nitrophenyl)-3-(4-iodoanilino)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20IN3O6/c1-33-21-13-16(20(28(31)32)14-22(21)34-2)12-19(27-23(29)15-6-4-3-5-7-15)24(30)26-18-10-8-17(25)9-11-18/h3-14H,1-2H3,(H,26,30)(H,27,29)/b19-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPQNETPSQAVQMG-XDHOZWIPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C(=O)NC2=CC=C(C=C2)I)NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C(\C(=O)NC2=CC=C(C=C2)I)/NC(=O)C3=CC=CC=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20IN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}phenyl)sulfonyl]azepane](/img/structure/B3437830.png)

![4-[4-(diphenylmethyl)piperazin-1-yl]-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3437845.png)
![2-({5-[(2H-1,3-BENZODIOXOL-5-YLOXY)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-PHENYLETHAN-1-ONE](/img/structure/B3437849.png)
![3-chloro-4-[(2-ethoxyphenyl)amino]-1-(3-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B3437860.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B3437864.png)

![1-(2-methoxyphenyl)-4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B3437877.png)
![3,5,6-trimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3437879.png)

![2-{4-[4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B3437891.png)


![2-{[3-Cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B3437911.png)
